Ethyl 2-methyl-3-oxohept-6-enoate
Overview
Description
Ethyl 2-methyl-3-oxohept-6-enoate is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.24 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C10H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.23 g/mol . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 7 . The topological polar surface area is 43.4 Ų .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Research by Lakshmi et al. (1995) highlighted the crystal structure of a related compound, demonstrating hydrogen-bonded chains in its structure. This type of analysis is crucial for understanding the physical properties and potential applications of Ethyl 2-methyl-3-oxohept-6-enoate in material science and pharmaceuticals (Lakshmi et al., 1995).
Molecular Interactions and Packing
Zhang et al. (2011) focused on the molecular interactions and packing of a similar compound, emphasizing the roles of N⋯π and O⋯π interactions. Such studies contribute to the understanding of molecular assembly and stability, which can influence the design of new materials and drugs (Zhang, Wu, & Zhang, 2011).
Synthetic Applications in Organic Chemistry
The study by Hong et al. (2011) and Fang et al. (2012) explored the use of this compound in organic synthesis. Hong et al. demonstrated its role in organocatalytic reactions, leading to products with significant stereochemical complexity. This application is fundamental in developing pharmaceuticals and complex organic molecules (Hong et al., 2011), (Fang, Fu, & Ma, 2012).
Cyclization Reactions and Heterocycle Formation
Ramos et al. (2011) investigated base-induced intramolecular reactions involving this compound. This research is significant for developing new synthetic pathways for complex cyclic structures, which are prevalent in many biologically active compounds (Ramos, Nagem, & Taylor, 2011).
Structural Analysis and Spectrometric Identification
Johnson et al. (2006) conducted structural analysis and spectrometric identification of a related compound. This kind of research aids in the identification and characterization of complex organic molecules, which is essential for developing new drugs and materials (Johnson et al., 2006).
Scientific Research Applications of this compound
Crystal Structure and Hydrogen Bonding
Research by Lakshmi et al. (1995) highlighted the crystal structure of a related compound, demonstrating hydrogen-bonded chains in its structure. This type of analysis is crucial for understanding the physical properties and potential applications of this compound in material science and pharmaceuticals (Lakshmi et al., 1995).
Molecular Interactions and Packing
Zhang et al. (2011) focused on the molecular interactions and packing of a similar compound, emphasizing the roles of N⋯π and O⋯π interactions. Such studies contribute to the understanding of molecular assembly and stability, which can influence the design of new materials and drugs (Zhang, Wu, & Zhang, 2011).
Synthetic Applications in Organic Chemistry
The study by Hong et al. (2011) and Fang et al. (2012) explored the use of this compound in organic synthesis. Hong et al. demonstrated its role in organocatalytic reactions, leading to products with significant stereochemical complexity. This application is fundamental in developing pharmaceuticals and complex organic molecules (Hong et al., 2011), (Fang, Fu, & Ma, 2012).
Cyclization Reactions and Heterocycle Formation
Ramos et al. (2011) investigated base-induced intramolecular reactions involving this compound. This research is significant for developing new synthetic pathways for complex cyclic structures, which are prevalent in many biologically active compounds (Ramos, Nagem, & Taylor, 2011).
Structural Analysis and Spectrometric Identification
Johnson et al. (2006) conducted structural analysis and spectrometric identification of a related compound. This kind of research aids in the identification and characterization of complex organic molecules, which is essential for developing new drugs and materials (Johnson et al., 2006).
Safety and Hazards
The safety information for Ethyl 2-methyl-3-oxohept-6-enoate indicates that it has GHS07, GHS08, and GHS09 pictograms . The signal word is "Warning" . The hazard statements include H302, H319, H372, and H410 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxohept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-6-7-9(11)8(3)10(12)13-5-2/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHQSBOCWOGKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449596 | |
Record name | Ethyl 2-methyl-3-oxohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87027-59-6 | |
Record name | Ethyl 2-methyl-3-oxohept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-methyl-3-oxohept-6-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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